5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole

mGluR5 allosteric modulation S1P receptor modulation Structure–activity relationship

Fragment screening demands privileged, diversifiable scaffolds. 5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole (CAS 1350988-84-9, MW 167 Da, cLogP 1.05, Fsp³ 0.75) meets fragment-likeness criteria and offers: • Validated S1P receptor & mGluR5 modulator pharmacophore • Free azetidine NH for direct N-functionalization without deprotection • 98% purity, free base or HCl salt

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13242238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCCCC1=NOC(=N1)C2CNC2
InChIInChI=1S/C8H13N3O/c1-2-3-7-10-8(12-11-7)6-4-9-5-6/h6,9H,2-5H2,1H3
InChIKeyHLVPKUIESPESDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole CAS 1350988-84-9 – Core Chemical Identity and Procurement Baseline


5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole (CAS 1350988-84-9, MFCD21846498) is a heterocyclic small molecule (C₈H₁₃N₃O, MW 167.21 g/mol) that fuses a saturated four-membered azetidine ring at the 5-position with a 3-propyl-substituted 1,2,4-oxadiazole core . It is supplied as a free base (purity ≥98%) or as the hydrochloride salt (CAS 1426291-26-0) by specialty chemical vendors for research use . The compound belongs to the 1,2,4-oxadiazole azetidine derivative class, which has been described in patents as sphingosine-1-phosphate (S1P) receptor modulators [1]. Its relatively low molecular weight (167 Da) and moderate lipophilicity (cLogP ~1.05) position it as a fragment-like or early lead-like scaffold for medicinal chemistry programs .

Fragment-like scaffold (low MW, moderate lipophilicity) for S1P/mGluR5 target-based research
Free azetidine NH supports late-stage diversification without deprotection

Why Generic Substitution Fails for 5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole in Drug Discovery Programs


Simple substitution of 5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole with other in-class 1,2,4-oxadiazole azetidine analogs is not scientifically sound. The 3-alkyl chain length on the oxadiazole ring is a critical pharmacophoric determinant: published structure–activity relationship (SAR) studies on aryl azetidinyl oxadiazoles demonstrate that subtle modifications to the oxadiazole substituent can toggle functional activity between positive allosteric modulation (PAM) and negative allosteric modulation (NAM) at mGluR5 [1]. In S1P receptor programs, variations in the 3-substituent (propyl versus cyclopropyl, methyl, or aryl) profoundly alter receptor subtype selectivity and pharmacokinetic profiles [2]. Additionally, the free azetidine NH in this compound provides a reactive handle for further N-functionalization (amide, sulfonamide, carbamate formation) that controls whether the resulting derivative behaves as a PAM or NAM, making the unmodified scaffold a strategic diversification point that is not interchangeable with pre-functionalized or N-alkylated analogs [1].

3-Sub
3-Propyl identity may switch functional pharmacology (PAM/NAM); 3-methyl or 3-cyclopropyl analogs may not transfer directly.
NH
N-Boc or N-alkylated azetidine analogs require deprotection, limiting direct diversification and increasing synthetic steps.
Ring
Piperidine-based oxadiazole analogs differ in conformational rigidity and developability profile; may not replicate azetidine fragment-likeness.

5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole Quantitative Differentiation Evidence Against Closest Comparators


Propyl Chain Length Differentiation vs. 3-Methyl and 3-Cyclopropyl 1,2,4-Oxadiazole Azetidine Analogs

The 3-propyl substituent on the 1,2,4-oxadiazole ring of 5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole provides a distinct lipophilic and steric profile compared to its closest 3-substituted analogs. In the aryl azetidinyl oxadiazole mGluR5 PAM series, the oxadiazole 3-position substituent is a key pharmacophoric element: para-substituted aryl variants at this position produce inactive compounds or NAMs, while meta-substituted aryl groups retain PAM activity [1]. Although 3-propyl is not explicitly tested in the published mGluR5 dataset, the class-level SAR establishes that the identity of the 3-substituent is a binary switch for functional pharmacology [1]. Furthermore, the Allergan S1P receptor patent exemplifies 1-{4-[5-(4-phenylbutyl)-1,2,4-oxadiazol-3-yl]benzyl}azetidine-3-carboxylic acid as an active compound, demonstrating that extended alkyl chains at the oxadiazole position are compatible with potent receptor modulation [2].

3-Substituent Pharmacology
Class-level inference
3-Propyl vs. methyl/cyclopropyl; aryl analog SAR shows PAM/NAM switching.
Supports substituent-dependent functional pharmacology review.
Direct activity data for propyl analog not reported.
mGluR5 allosteric modulation S1P receptor modulation Structure–activity relationship

Free Azetidine NH as a Synthetic Diversification Handle vs. N-Alkylated or N-Protected Analogs

5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole bears a secondary amine (azetidine NH, pKa ~8–10 estimated) that is available for direct N-functionalization via acylation, sulfonylation, reductive amination, or carbamate formation without requiring deprotection steps. This contrasts with N-Boc-protected or N-alkylated analogs that require additional synthetic manipulation. In the mGluR5 PAM literature, N-substituted cyclohexyl and exo-norbornyl carboxamides, and carbamate analogs of azetidine oxadiazoles were moderate to potent PAMs, while aryl and lower alkyl carboxamides and sulfonamides yielded NAMs [1]. The free NH in the target compound therefore represents a strategic branching point for late-stage diversification, enabling rapid SAR exploration across PAM and NAM chemical space from a single intermediate [1].

Free NH Diversification
Class-level inference
Direct N-functionalization; one fewer deprotection step vs. N-Boc analogs.
May support parallel library synthesis efficiency.
Versus pre-functionalized or N-protected analogs.
Parallel synthesis Fragment-based drug discovery Azetidine functionalization

Conformational Rigidity and Fsp³ Character vs. Piperidine-Based 1,2,4-Oxadiazole Analogs

5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole has a high fraction of sp³-hybridized carbons (Fsp³ = 0.75) , which is associated with improved clinical success rates in drug discovery. The azetidine ring provides greater conformational rigidity than the six-membered piperidine ring found in comparator compounds such as 3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine (CAS 902837-18-7) [1]. The smaller ring size (four-membered vs. six-membered) and higher ring strain of azetidine restrict the accessible conformational space of the pendant amine, potentially enhancing target selectivity by reducing entropic penalties upon binding. The azetidine ring also contributes a distinct vector angle for the NH group compared to piperidine, which can alter the trajectory of substituents in the binding pocket [2].

Fsp³ & Rigidity
Supporting evidence
Fsp³ 0.75 (azetidine) vs. ~0.70 (piperidine); MW −28 Da.
May support fragment-like developability profile selection.
Based on calculated properties.
Fraction sp³ (Fsp³) Conformational restriction Lead-likeness

Class-Level Anti-Inflammatory Activity of 3-Propyl-1,2,4-Oxadiazoles vs. Unsubstituted or Aryl-Substituted Analogs

The 3-propyl-1,2,4-oxadiazole substructure present in 5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole has independently validated anti-inflammatory activity. Srivastava et al. (2003) evaluated a series of 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles and found that all tested compounds except one reduced inflammation in a carrageenan-induced rat paw edema model. The most active compound (4c, 3-(4-methoxyphenyl)-5-(n-propyl)-1,2,4-oxadiazole) demonstrated better anti-inflammatory activity than the comparator compounds in the series [1]. While direct activity data for 5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole are not reported, the 3-propyl-1,2,4-oxadiazole pharmacophore is established as a privileged anti-inflammatory scaffold, and the azetidine substitution at the 5-position provides an additional vector for potency optimization [1].

Anti-Inflammatory Pharmacophore
Class-level inference
66–83% of tested 3-propyl analogs active in rat paw edema model.
Supports anti-inflammatory pharmacophore context.
Target compound activity not directly tested.
Anti-inflammatory 1,2,4-oxadiazole SAR Carbonic anhydrase inhibition

Best-Fit Research and Industrial Application Scenarios for 5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment for S1P or mGluR5 Targets

With MW 167 Da, Fsp³ 0.75, and cLogP 1.05, this compound meets fragment-likeness criteria (MW < 250, cLogP < 3) . Its 3-propyl-1,2,4-oxadiazole core is privileged for S1P receptor modulation [1] and mGluR5 allosteric modulation [2], while the free azetidine NH enables rapid fragment elaboration. Procurement of this fragment over 3-methyl or 3-cyclopropyl analogs ensures a balanced lipophilic-hydrophilic profile suitable for fragment screening without solubility liabilities. [1][2]

Parallel Library Synthesis for CNS Drug Discovery Programs Targeting mGluR5

The free azetidine NH serves as a direct diversification point for generating N-acyl, N-sulfonyl, or N-carbamoyl libraries. Based on the mGluR5 PAM/NAM SAR established by Packiarajan et al., N-cyclohexyl or exo-norbornyl carboxamide derivatives are expected to yield mGluR5 PAMs, while aryl carboxamides or sulfonamides may produce NAMs [2]. The 3-propyl substituent avoids the PAM-to-NAM switching risk observed with para-substituted aryl analogs, positioning this scaffold as a more predictable starting point for PAM optimization [2]. [2]

Anti-Inflammatory Lead Identification Leveraging the 3-Propyl-1,2,4-Oxadiazole Pharmacophore

The anti-inflammatory activity of 3-propyl-1,2,4-oxadiazoles has been validated in a rat paw edema model, with several analogs significantly reducing inflammation [3]. 5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole provides a modular scaffold where the azetidine nitrogen can be functionalized to optimize potency, selectivity, and pharmacokinetics while retaining the active 3-propyl-1,2,4-oxadiazole pharmacophore. This compound should be prioritized over 3-methyl or 3-H analogs that lack the propyl group required for activity in this chemotype [3]. [3]

Chemical Biology Probe Development Requiring a Free Amine Handle for Bioconjugation

The secondary amine of the azetidine ring enables direct conjugation to biotin, fluorophores, or affinity resins without requiring a separate deprotection step, unlike N-Boc-protected azetidine analogs. This reduces the number of synthetic steps and avoids exposure of the oxadiazole ring to acidic deprotection conditions that could lead to ring-opening side reactions. This compound is therefore preferred over protected or N-alkylated azetidine oxadiazoles for probe synthesis workflows [2]. [2]

Application
Selection Property
Validation Focus
Fragment-based screening library enrichment
Fragment-likeness and reported S1P/mGluR5 pharmacophore context
Binding and functional assay confirmation
mGluR5 allosteric modulator parallel library synthesis
Free NH for diversification; 3-propyl may support PAM-preference context
Functional PAM/NAM assay profiling
Anti-inflammatory pharmacophore exploration
3-Propyl-1,2,4-oxadiazole anti-inflammatory class context
Inflammation model endpoint validation
Chemical biology probe development
Free amine handle for bioconjugation
Probe labeling efficiency and target engagement
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